3-Fluorophenylamine hydrochloride

Beschreibung

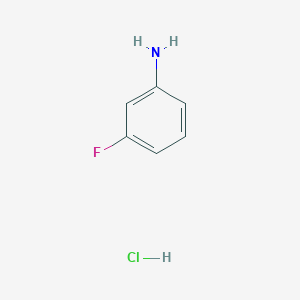

3-Fluorophenylamine hydrochloride (hypothetical structure: C₆H₅FNH₂·HCl) is a hydrochloride salt of 3-fluoroaniline, a primary aromatic amine featuring a fluorine atom at the meta position of the benzene ring. Such compounds often exhibit enhanced stability and solubility compared to their freebase forms, making them suitable for research and industrial applications .

Eigenschaften

IUPAC Name |

3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMXMPLRBXECRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373121 | |

| Record name | 3-Fluorophenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-09-5 | |

| Record name | 3-Fluorophenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

The most common industrial and laboratory method to prepare 3-fluoroaniline (the free base of 3-fluorophenylamine) is via catalytic or chemical reduction of 3-fluoronitrobenzene. This method is well-established due to the commercial availability and low cost of 3-fluoronitrobenzene.

Typical Procedure

- Starting Material: 3-Fluoronitrobenzene

- Reduction Agents: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or chemical reduction using iron powder and acid.

- Solvents: Methanol, ethanol, or aqueous acidic media.

- Conditions: Mild temperatures (room temperature to 50 °C), hydrogen pressure (0.5 MPa) for catalytic hydrogenation; reflux for chemical reduction.

Example from Patent Literature

- 3-Fluoronitrobenzene is reduced using 10% Pd/C in methanol under 0.5 MPa hydrogen at 50 °C for 6 hours, yielding 3-fluoroaniline with high purity (>98%) and moderate yield (~58%) after crystallization as hydrochloride salt.

- Alternatively, iron powder with ammonium chloride in water at 90–100 °C can reduce 3-fluoronitrobenzene to 3-fluoroaniline with yields around 56–61% and similar purity.

Notes

- The crude 3-fluoroaniline is often converted to its hydrochloride salt by treatment with hydrochloric acid in diisopropyl ether, facilitating purification by crystallization.

- The reduction step is critical for yield and purity; catalytic hydrogenation offers cleaner reactions but requires specialized equipment.

Direct Amination and Substitution Methods

Palladium-Catalyzed Amination of 3-Fluorobromobenzene

- Reaction: 3-Fluorobromobenzene undergoes palladium-catalyzed amination with ammonia or aniline derivatives.

- Catalysts: Pd2(dba)3 with tri-tert-butylphosphine ligand.

- Base: Sodium tert-butoxide.

- Solvent: Toluene.

- Conditions: Heating at 80 °C.

- Yield: Approximately 75% for 3-fluorodiphenylamine, a related compound.

This method is adaptable for preparing substituted fluorophenylamines but is more complex and costly than direct reduction of nitro compounds.

Preparation of 3-Fluorophenylamine Hydrochloride Salt

After obtaining 3-fluoroaniline, conversion to the hydrochloride salt is typically done by:

- Dissolving the free amine in an organic solvent such as diisopropyl ether.

- Adding hydrochloric acid to precipitate the hydrochloride salt.

- Cooling to crystallize and filter the solid salt.

This step improves stability, handling, and purity for pharmaceutical or chemical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 3-Fluoronitrobenzene | Pd/C, H2 (0.5 MPa), MeOH, 50 °C, 6 h | ~58 | >98 | Industrially preferred, clean reaction |

| Chemical reduction | 3-Fluoronitrobenzene | Fe powder, NH4Cl, H2O, reflux 90–100 °C | 56–61 | ~98.5 | Cost-effective, moderate purity |

| Pd-catalyzed amination | 3-Fluorobromobenzene | Pd2(dba)3, P(t-Bu)3, NaOt-Bu, toluene, 80 °C | 75 | Not specified | Suitable for substituted amines |

| Nitration + reduction (analog) | Fluorotoluene derivatives | HNO3/H2SO4 nitration, Pd/C or Fe reduction | 56–61 | >98 | Multi-step, for substituted fluorinated anilines |

Research Findings and Analytical Data

- Purity and Yield: High-performance liquid chromatography (HPLC) confirms purity >98% for 3-fluoroaniline hydrochloride prepared by reduction methods.

- Spectroscopic Confirmation: Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) confirm molecular weight and structure of 3-fluoroaniline and its derivatives.

- Environmental Considerations: Reduction methods using iron powder avoid generation of fluorinated waste water, making them environmentally friendlier than some substitution routes.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluorophenylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form 3-fluoroaniline.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro-3-fluorophenylamine or nitroso-3-fluorophenylamine.

Reduction: 3-Fluoroaniline.

Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Development

3-Fluorophenylamine hydrochloride is utilized as a building block in the synthesis of various pharmaceutical agents. Its fluorinated structure can enhance the biological activity and selectivity of drug candidates. Notably:

- Targeted Therapies : The compound is explored for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The presence of fluorine can improve the compound's pharmacokinetic properties, leading to better absorption and distribution in biological systems .

- Anticancer Agents : Research has shown that derivatives of 3-fluorophenylamine exhibit cytotoxic effects against different cancer cell lines. For instance, compounds synthesized from this precursor have demonstrated selective inhibition of tumor growth by targeting specific enzymes involved in cancer metabolism.

Biochemical Research

In biochemical studies, this compound serves several purposes:

- Protein Synthesis Studies : The compound is employed to investigate the role of amino acids in protein synthesis and enzyme activity. Its incorporation into peptides allows researchers to study how modifications affect protein function and stability .

- Neuropharmacology : The compound's effects on neurotransmitter systems are being studied to understand its potential implications for mental health treatments. Research indicates that fluorinated analogs can influence receptor binding affinities, which is crucial for developing new neuroactive drugs .

Peptide Synthesis

This compound is crucial in peptide synthesis due to its ability to participate in coupling reactions:

- Synthesis of Fluorinated Peptides : The incorporation of fluorinated amino acids into peptides can enhance their biological properties and stability. This is particularly relevant in developing therapeutics that require high specificity and potency .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of fluorinated compounds, derivatives of 3-fluorophenylamine were tested against various cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity with IC50 values as low as 9 nM against certain T-lymphoblastic cell lines while showing minimal toxicity towards non-cancerous cells.

Case Study 2: Mechanism of Action

Research exploring the mechanism of action revealed that this compound acts as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition pathway was shown to selectively target pathogenic enzymes over human counterparts, suggesting potential therapeutic applications in treating infections caused by resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of 3-Fluorophenylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluorophenylamine hydrochloride (hypothetical) with analogous hydrochlorides containing fluorinated phenyl groups or related substituents. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural and Functional Group Variations

- 3-Fluoro Deschloroketamine Hydrochloride (3-FDCK): Features a cyclohexanone backbone with a 3-fluorophenyl group and a methylamino substituent.

- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride : Substitutes fluorine with a trifluoromethyl group, increasing lipophilicity and steric bulk, which may affect receptor binding or pharmacokinetics .

Physicochemical Properties

*RT: Room temperature.

Key Differences and Implications

- Substituent Effects: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogs. Trifluoromethyl groups further increase lipophilicity but may reduce solubility .

- Functional Groups: Ketones (e.g., 3-FDCK) and esters (e.g., Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl) introduce reactivity hotspots, necessitating tailored storage and handling protocols .

- Positional Isomerism : Compounds like (S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl (CAS 1998701-29-3) demonstrate how substituent positioning alters physicochemical and biological properties .

Biologische Aktivität

3-Fluorophenylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C₆H₈ClF N

Molecular Weight: 151.59 g/mol

Structure: The compound features a fluorine atom attached to a phenyl ring, which is connected to an amine group, enhancing its reactivity and biological interactions.

Research indicates that fluorinated compounds, including this compound, can interact with various biological targets:

- Neurotransmitter Systems: Similar compounds have been shown to influence neurotransmission, potentially modulating cognitive functions and mood regulation by interacting with neurotransmitter receptors .

- Protein Interactions: The incorporation of fluorinated amino acids into proteins can enhance their structural stability and activity, impacting metabolic processes and therapeutic efficacy .

Antimicrobial Activity

This compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown activity comparable to established antibiotics in cytotoxic assays against various bacterial strains .

Anticancer Properties

The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that derivatives of 3-fluorophenylamine can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain fluorinated phenylalanines have demonstrated enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

-

Case Study on Neurotransmission Modulation:

- Objective: To evaluate the impact of 3-fluorophenylamine on cognitive function.

- Methodology: A controlled study involving animal models was conducted to assess changes in behavior and neurotransmitter levels post-administration.

- Findings: Results indicated significant enhancements in cognitive performance metrics alongside alterations in serotonin and dopamine levels, suggesting a modulatory effect on neurotransmitter systems.

-

Case Study on Antimicrobial Efficacy:

- Objective: To investigate the antibacterial properties of 3-fluorophenylamine against resistant bacterial strains.

- Methodology: In vitro assays were performed against multiple bacterial strains, including MRSA and E. coli.

- Findings: The compound exhibited notable antibacterial activity, outperforming several conventional antibiotics, indicating its potential as a therapeutic agent in treating resistant infections.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C₆H₈ClF N | Antimicrobial, anticancer | Fluorine substitution enhances activity |

| Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl | C₁₀H₁₂BrClNO₂ | Neurotransmitter modulation | Bromine and fluorine enhance reactivity |

| 4-Fluoro-L-phenylalanine methyl ester HCl | C₁₀H₁₃ClFNO₂ | Enhances peptide synthesis and therapeutic efficacy | Key role in drug development |

Research Findings

Recent studies highlight the significance of fluorinated compounds in drug design:

- Increased Potency: Fluorination often leads to increased metabolic stability and potency of drugs. For instance, the introduction of fluorine atoms has been shown to enhance the binding affinity of certain compounds to their biological targets .

- Therapeutic Applications: Ongoing research is exploring the use of this compound in developing new treatments for neurological disorders and cancers due to its favorable interaction with biological systems .

Q & A

Q. What validated analytical methods are recommended for characterizing 3-Fluorophenylamine hydrochloride?

To ensure traceability and accuracy, use techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Reference materials should adhere to ISO17025 and Guide 34 standards, as these protocols validate batch-specific purity (≥98%) and structural integrity . Calibration with certified standards and cross-laboratory validation are critical for reproducibility.

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound as a crystalline solid at -20°C in airtight, light-protected containers. Under these conditions, stability is maintained for ≥5 years. For stock solutions, aliquot into sealed vials and avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should researchers safely handle this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation, skin contact, or ingestion. Conduct all procedures in a fume hood. Toxicity data are limited, so treat the compound as hazardous until further studies clarify its safety profile .

Advanced Research Questions

Q. How does fluorination at the phenylamine position influence the pharmacological activity of arylcyclohexylamine analogs?

Fluorination alters pharmacokinetic properties, such as metabolic stability and receptor binding affinity. For example, this compound induces discriminative stimulus effects in rats comparable to phencyclidine (PCP), suggesting enhanced NMDA receptor antagonism. Comparative studies should employ dose-response assays and receptor-binding experiments to quantify structural-activity relationships .

Q. How can researchers address discrepancies in reported pharmacological data for this compound?

Discrepancies may arise from variations in experimental models (e.g., species-specific metabolism) or dosing protocols. Replicate studies using standardized protocols, such as fixed-dose discrimination paradigms in rodents, and validate results with orthogonal assays (e.g., electrophysiology for receptor activity). Meta-analyses of historical data can identify confounding variables .

Q. What methodologies are recommended for investigating the unknown toxicological profile of this compound?

Conduct in vitro cytotoxicity assays (e.g., MTT or lactate dehydrogenase tests) on human cell lines, followed by in vivo acute toxicity studies in rodent models. Dose escalation studies with histopathological analyses can identify target organ toxicity. Cross-reference findings with structurally related compounds (e.g., PCP derivatives) to infer potential risks .

Q. How should structure-activity relationship (SAR) studies be designed to optimize 3-Fluorophenylamine derivatives?

Use a modular synthesis approach to systematically modify substituents (e.g., halogens, alkyl groups) on the phenyl ring and cyclohexylamine backbone. Evaluate each derivative using behavioral assays (e.g., locomotor activity tests in rats) and receptor-binding assays. Computational modeling (e.g., molecular docking) can predict binding affinities and guide synthetic priorities .

Methodological Considerations

- Data Validation : Cross-validate analytical results with multiple techniques (e.g., HPLC-MS, NMR) and include internal standards to control for instrument variability .

- Experimental Controls : Use vehicle controls and blinded scoring in behavioral studies to minimize bias .

- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to ARRIVE guidelines for reporting animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.